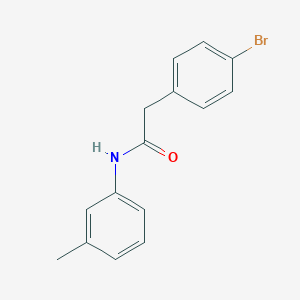

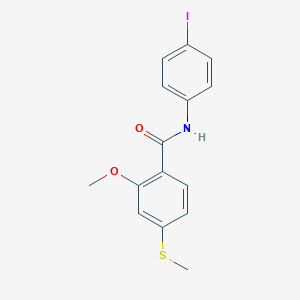

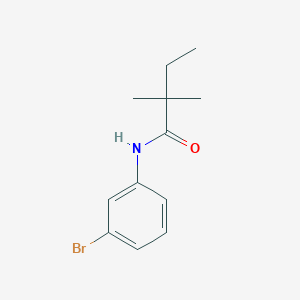

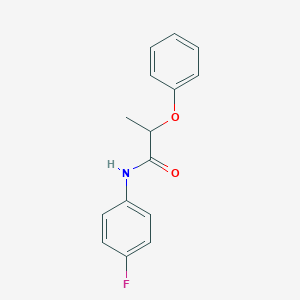

![molecular formula C24H24O5S B411841 1,3-Bis(4-méthoxyphényl)-3-[(4-méthylphényl)sulfonyl]propan-1-one CAS No. 327063-50-3](/img/structure/B411841.png)

1,3-Bis(4-méthoxyphényl)-3-[(4-méthylphényl)sulfonyl]propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a versatile compound that can be used for the synthesis of several other chemicals, making it a valuable tool for researchers.

Mécanisme D'action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is not well understood. However, studies have suggested that 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one may inhibit the activity of certain enzymes, including proteases and kinases. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Biochemical and Physiological Effects:

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has been shown to have several biochemical and physiological effects. In vitro studies have suggested that 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has also been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. In animal studies, 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has been shown to have analgesic and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several advantages for lab experiments, including its versatility and ease of synthesis. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be used as a precursor for the synthesis of several other chemicals, making it a valuable tool for researchers. However, 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has some limitations, including its potential toxicity and the need for careful handling.

Orientations Futures

There are several future directions for research on 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. One area of interest is the development of new synthetic methods for 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one and its derivatives. Another area of interest is the investigation of 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one's potential as an anticancer and antiviral agent. Additionally, the development of new materials using 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one as a building block is an area of ongoing research.

Conclusion:

In conclusion, 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is a versatile compound that has several potential applications in scientific research. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized using several methods and can be used as a precursor for the synthesis of several other chemicals. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several biochemical and physiological effects and has been studied for its potential anticancer and antiviral properties. While 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has some limitations, it remains a valuable tool for researchers. Ongoing research on 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is focused on the development of new synthetic methods, investigation of its potential as an anticancer and antiviral agent, and the development of new materials using 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one as a building block.

Méthodes De Synthèse

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized using several methods, including the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. Another method involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl hydrazide in the presence of a base, followed by oxidation with hydrogen peroxide to obtain 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one.

Applications De Recherche Scientifique

Production de plastiques en polycarbonate

Les bisphénols sont largement utilisés dans la production de plastiques en polycarbonate, connus pour leur résistance et leur durabilité .

Résines époxy

Ces composés sont également essentiels à la création de résines époxy, utilisées comme revêtements pour divers matériaux .

Conception de médicaments

Le groupe sulfonyle peut améliorer l'affinité de liaison des molécules médicamenteuses avec les protéines ciblées, améliorant l'activité par le biais d'interactions de liaison hydrogène .

Synthèse organique

Les composés sulfonylés servent de blocs de construction pour la création de divers composés organosulfurés, y compris les sulfonamides et les sulfones .

Fabrication chimique

Les groupes bisphénol et sulfonyl sont tous deux utilisés dans les processus de fabrication chimique pour la production de différents matériaux .

Propriétés

IUPAC Name |

1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLADPIUTYFBBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

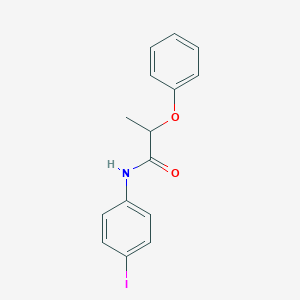

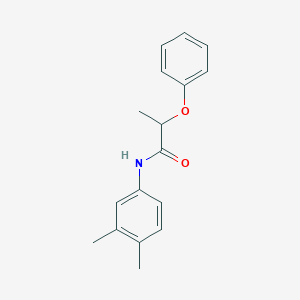

![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)